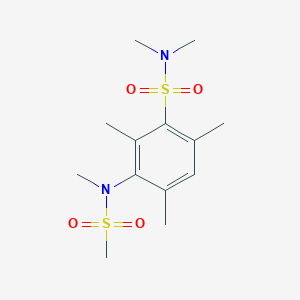![molecular formula C16H18N4O2 B2447591 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1797628-76-2](/img/structure/B2447591.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, also known as EI-05, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of imidazo[1,2-b]pyrazole derivatives, which have been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves the reaction of 2-(o-tolyloxy)acetic acid with N-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-1-acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.
Starting Materials
2-(o-tolyloxy)acetic acid, N-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-1-acetamide, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride
Reaction
Step 1: React 2-(o-tolyloxy)acetic acid with N-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-1-acetamide in the presence of DCC and DMAP in anhydrous dichloromethane at room temperature for 24 hours., Step 2: Purify the resulting intermediate by column chromatography using a suitable solvent system., Step 3: Treat the purified intermediate with acetic anhydride in the presence of a base such as triethylamine to yield the final product.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In immunology, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to activate immune cells, such as dendritic cells and natural killer cells, which can enhance the immune response against cancer and infectious diseases. In neuroscience, this compound has been shown to modulate the activity of the GABA-A receptor, which can have potential applications in the treatment of anxiety and other neurological disorders.
Mechanism Of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In immune cells, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to activate the NF-kB pathway, which is involved in the regulation of immune responses. In the brain, this compound has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical And Physiological Effects
The biochemical and physiological effects of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide are diverse and depend on the specific research application. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In immune cells, N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has been shown to enhance the activation and maturation of dendritic cells, increase the cytotoxicity of natural killer cells, and promote the production of cytokines. In the brain, this compound has been shown to modulate the activity of the GABA-A receptor, which can affect neurotransmission and lead to anxiolytic and sedative effects.
Advantages And Limitations For Lab Experiments
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse biological activities. However, there are also some limitations to using this compound, including its limited solubility in aqueous solutions, which can make it difficult to administer in in vivo experiments, and its potential off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide, including the development of new derivatives with improved solubility and selectivity, the investigation of its potential applications in other scientific research areas, such as infectious diseases and metabolic disorders, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, which will be critical for its eventual translation into clinical practice.
properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-13-4-2-3-5-14(13)22-12-15(21)17-8-9-19-10-11-20-16(19)6-7-18-20/h2-7,10-11H,8-9,12H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHFAWSFCFMUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((3-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2447509.png)


![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)



![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)



